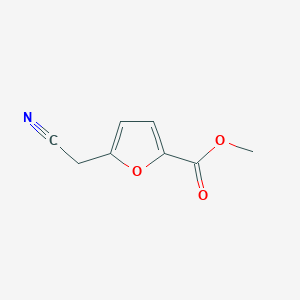

Methyl 5-(cyanomethyl)furan-2-carboxylate

Description

Contextualization of Furan-2-carboxylates as Versatile Synthetic Scaffolds

The furan (B31954) ring is a fundamental five-membered aromatic heterocycle that serves as a key structural motif in numerous natural products and biologically active compounds. researchgate.net Furan and its derivatives are recognized as versatile synthons due to their unique reactivity, which combines aromatic character with the properties of a diene or an enol ether. acs.org This dual reactivity allows furans to participate in a wide array of chemical transformations. acs.org

Furan-2-carboxylates, such as the ester moiety in the title compound, are particularly valuable synthetic intermediates. nih.gov Derived from furan-2-carboxylic acid, which can be sourced from biomass-derived furfural, these compounds are important building blocks for sustainable chemistry. nih.gov The carboxylate group can be readily transformed into other functional groups, such as amides, hydrazides, or alcohols, providing access to a diverse range of molecular structures. nih.govresearchgate.net Furthermore, the furan ring itself can undergo various reactions:

Electrophilic Aromatic Substitution: The furan ring is significantly more reactive than benzene (B151609) towards electrophiles, with substitution typically occurring at the 5-position (or the 2-position if unsubstituted). numberanalytics.com This allows for the introduction of a wide range of substituents.

Diels-Alder Reactions: Furan can act as a diene in [4+2] cycloaddition reactions, providing a powerful method for constructing complex polycyclic systems. numberanalytics.comnumberanalytics.com

Ring-Opening Reactions: Under certain conditions, the furan ring can be opened to yield 1,4-dicarbonyl compounds, offering a strategic route to acyclic structures. acs.org

Hydrogenation: The furan ring can be hydrogenated to produce dihydrofurans and tetrahydrofurans, which are common structural units in natural products. wikipedia.org

The stability and synthetic accessibility of the furan-2-carboxylate (B1237412) scaffold make it an attractive starting point for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

Significance of Nitrile and Cyanomethyl Functionalities in Contemporary Organic Synthesis

The nitrile, or cyano, group (–C≡N) is an exceptionally versatile functional group in organic synthesis. researchgate.net Its unique electronic structure, featuring a polar triple bond, imparts reactivity as both a nucleophile (at the nitrogen lone pair) and an electrophile (at the carbon atom). encyclopedia.pub This versatility is further enhanced by the cyanomethyl group (–CH2CN), where the methylene (B1212753) protons are acidic and can be deprotonated to form a nucleophilic carbanion.

The significance of these functionalities is highlighted by their broad utility:

Functional Group Interconversion: The nitrile group is a valuable precursor to a variety of other functional groups. It can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. rsc.orgnih.gov This flexibility is a cornerstone of its synthetic utility.

Carbon-Carbon Bond Formation: Cyanomethylation, the introduction of a –CH2CN group, is a powerful tool for extending carbon chains. encyclopedia.pub Acetonitrile is often used as a cyanomethyl source in reactions catalyzed by transition metals or under metal-free radical conditions. rsc.org

Synthesis of Heterocycles: The nitrile group is a key building block in the synthesis of nitrogen-containing heterocycles, such as tetrazoles, which are important in medicinal chemistry. rsc.org

Intermediate in Bioactive Compounds: The cyanomethyl moiety is a structural feature in numerous pharmaceuticals and bioactive natural products, underscoring its relevance in drug discovery. encyclopedia.pubrsc.org

The combination of the nitrile's electronic properties and its capacity for diverse transformations makes it an indispensable tool for constructing complex molecular frameworks. nih.gov

Properties

IUPAC Name |

methyl 5-(cyanomethyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-11-8(10)7-3-2-6(12-7)4-5-9/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUVIELUTBEXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Methyl 5 Cyanomethyl Furan 2 Carboxylate

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of methyl 5-(cyanomethyl)furan-2-carboxylate reveals several potential disconnection points, leading to a variety of strategic precursors. The most direct approach involves the disconnection of the cyanomethyl group, suggesting a precursor such as a methyl 5-(halomethyl)furan-2-carboxylate or a related derivative with a suitable leaving group at the 5-methyl position. This strategy relies on a robust and selective nucleophilic substitution reaction with a cyanide source.

Another key disconnection involves the ester functionality, which could be introduced at a later stage via esterification of the corresponding carboxylic acid. This approach might be advantageous if the ester group is not compatible with the conditions required for the introduction of the cyanomethyl group.

A more fundamental disconnection breaks the furan (B31954) ring itself, pointing towards de novo construction strategies. This approach offers greater flexibility in the introduction of the desired substituents at the 2- and 5-positions from acyclic precursors. Classical furan syntheses such as the Paal-Knorr and Feist-Benary reactions are primary candidates for this strategy. wikipedia.orgwikipedia.orgquimicaorganica.orgorganic-chemistry.orgresearchgate.netquimicaorganica.org The selection of appropriate acyclic precursors containing the necessary carbon framework and functional handles for the eventual formation of the cyanomethyl and ester groups is critical for the success of these de novo approaches.

Development of Novel Synthetic Pathways to this compound

Building upon the insights from retrosynthetic analysis, several novel synthetic pathways can be devised for the efficient construction of this compound. These pathways can be broadly categorized into de novo furan ring construction and the functionalization of pre-existing furan rings.

De Novo Furan Ring Construction Strategies

De novo synthesis of the furan ring offers a powerful approach to control the substitution pattern from the outset.

Paal-Knorr Furan Synthesis : This classical method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.orgresearchgate.netquimicaorganica.org For the synthesis of the target molecule, a suitably substituted 1,4-dicarbonyl precursor bearing precursors to the cyanomethyl and carboxylate groups would be required. The challenge lies in the synthesis of such a specialized diketone.

Feist-Benary Furan Synthesis : This reaction provides access to substituted furans from the condensation of an α-halo ketone with a β-dicarbonyl compound. wikipedia.orgquimicaorganica.orgdeepdyve.comresearchgate.netyoutube.com This method could be adapted by employing an α-halo ketone and a β-keto ester that incorporates the cyanomethyl or a precursor functionality. The regioselectivity of the condensation and cyclization steps would be a critical factor to consider.

Chemo- and Regioselective Installation of Cyanomethyl and Ester Groups

The functionalization of a pre-formed furan ring is a more convergent approach. The key challenge is to achieve the desired 2,5-disubstitution pattern with high chemo- and regioselectivity. The inherent reactivity of the furan ring, with the α-positions (2 and 5) being more susceptible to electrophilic substitution than the β-positions (3 and 4), can be exploited. mdpi.com

A plausible and widely utilized strategy involves the synthesis of a methyl 5-(halomethyl)furan-2-carboxylate intermediate. escholarship.orgcymitquimica.com This can be achieved from commercially available starting materials such as 5-(hydroxymethyl)furfural. The subsequent nucleophilic substitution of the halide with a cyanide salt, such as sodium or potassium cyanide, would yield the desired product. stackexchange.comlibretexts.orgchemistrystudent.comyoutube.com The choice of solvent is crucial in this step, with ethanolic conditions often favored to prevent the formation of byproducts. chemistrystudent.com

| Strategy | Key Reaction | Advantages | Challenges |

|---|---|---|---|

| De Novo Synthesis | Paal-Knorr, Feist-Benary | High control over substitution pattern | Synthesis of complex acyclic precursors |

| Furan Functionalization | Nucleophilic Substitution | Convergent approach | Control of regioselectivity, potential for side reactions |

Functional Group Interconversions on Precursors

Functional group interconversions (FGI) provide alternative routes to the target molecule from readily available furan precursors. For instance, methyl 5-(hydroxymethyl)furan-2-carboxylate, which can be synthesized from biomass-derived 5-(hydroxymethyl)furfural, is a versatile starting material. researchgate.netorientjchem.orgresearchgate.net The hydroxyl group can be converted to a good leaving group, such as a tosylate or a halide, to facilitate subsequent nucleophilic substitution with a cyanide source.

Another FGI approach could involve the direct C-H functionalization of a furan-2-carboxylate (B1237412). Recent advances in transition-metal catalysis have enabled the direct introduction of various functional groups onto heteroaromatic rings, potentially allowing for a more atom-economical synthesis. stanford.edu

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the base or catalyst.

For the nucleophilic substitution of a 5-(halomethyl)furan-2-carboxylate with cyanide, the solvent polarity can significantly influence the reaction rate and selectivity. nih.govresearchgate.net Aprotic polar solvents like DMF or DMSO may be suitable. The reaction temperature is another critical factor; higher temperatures can accelerate the reaction but may also lead to decomposition or side reactions. researchgate.net Therefore, a careful optimization of the temperature profile is necessary.

The use of phase-transfer catalysis (PTC) can be particularly beneficial for reactions involving a solid cyanide salt and an organic substrate. phasetransfer.comresearchgate.netphasetransfercatalysis.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the cyanide anion from the solid or aqueous phase to the organic phase, thereby increasing the reaction rate and allowing for milder reaction conditions.

| Parameter | Influence | Typical Conditions/Considerations |

|---|---|---|

| Solvent | Solubility of reactants, reaction rate, side reactions | Ethanol (B145695), DMF, DMSO, Acetonitrile |

| Temperature | Reaction rate, product stability | Room temperature to reflux, requires careful optimization |

| Cyanide Source | Reactivity, solubility | NaCN, KCN, TMSCN |

| Catalyst | Reaction rate, selectivity | Phase-transfer catalysts (e.g., TBAB) |

Catalyst Design and Screening for Enhanced Efficiency

The rational design and screening of catalysts can significantly enhance the efficiency and selectivity of the synthesis. For de novo furan syntheses, the choice of acid or base catalyst is crucial. wikipedia.orgquimicaorganica.org In the context of functionalizing a pre-formed furan ring, transition metal catalysts have shown great promise. frontiersin.org

For the direct C-H cyanomethylation of a furan-2-carboxylate, catalysts based on palladium, rhodium, or copper could be explored. researchgate.net The ligand environment around the metal center plays a critical role in determining the catalyst's activity and selectivity. A screening of various ligands, from simple phosphines to more complex bidentate and chiral ligands, would be necessary to identify the optimal catalyst system.

Furthermore, for the nucleophilic substitution pathway, the design of more efficient phase-transfer catalysts can lead to improved performance. Factors such as the lipophilicity of the catalyst and the nature of the counter-ion can be tuned to optimize the transfer of the cyanide nucleophile.

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact through the use of renewable feedstocks, energy-efficient processes, and the minimization of hazardous waste. While specific green synthesis protocols for this compound are not extensively detailed in the literature, the synthesis of related furan derivatives provides a strong precedent for the application of these principles.

Solvent-Free and Alternative Solvent Systems: A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. Research into the synthesis of furan-2,5-dicarboxylic acid (FDCA), a closely related and important bio-based monomer, has demonstrated the feasibility of solvent-free C-H carboxylation. stanford.edursc.org In this approach, alkali furan-2-carboxylate salts are heated under a CO2 atmosphere without any solvent, yielding the desired dicarboxylate. stanford.edursc.org This method, which relies on feedstocks derivable from inedible biomass, showcases a highly sustainable pathway that could be adapted for other furan carboxylates. stanford.edu

The use of aqueous media is another cornerstone of green synthesis. For instance, the palladium-catalyzed carbonylation of 5-bromo-furoic acid to produce FDCA has been successfully achieved in an aqueous solution, offering high yields and simplified product separation through acidification. researchgate.net The synthesis of other furan derivatives has been accomplished using ethanol/water solvent systems with solid acid catalysts like Amberlyst® 15, which can be regenerated and reused. researchgate.net These examples highlight the potential for developing aqueous-based syntheses for precursors of this compound.

Flow Chemistry: Continuous flow chemistry offers substantial advantages in terms of safety, efficiency, and scalability, which are key aspects of green process design. researchgate.netnih.gov This technology allows for precise control over reaction parameters, rapid optimization, and often higher yields compared to batch processes. acs.org The synthesis of nitrofuran pharmaceuticals, for example, has been demonstrated in a robust continuous flow platform that enables the safe in-situ generation and use of hazardous reagents like acetyl nitrate. researchgate.netnih.gov A transition-metal-free, continuous-flow synthesis of 2,5-diaryl furans has also been developed, showcasing the potential for cleaner synthetic routes. acs.org The application of flow technology to the synthesis of this compound or its intermediates could lead to a more sustainable and economically viable manufacturing process.

Table 1: Examples of Green Chemistry Approaches in the Synthesis of Furan Carboxylate Derivatives

| Green Approach | Substrate | Product | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Solvent-Free C-H Carboxylation | Potassium/Caesium 2-furoate | Furan-2,5-dicarboxylic acid (FDCA) | Heated under CO2 atmosphere, fixed-bed flow reactor | 89% | stanford.edursc.org |

| Aqueous-Phase Carbonylation | 5-Bromo-furoic acid | Furan-2,5-dicarboxylic acid (FDCA) | Palladium catalyst, aqueous solution | 98% | researchgate.net |

| Continuous Flow Synthesis | 1,3-Diene precursors | 2,5-Diaryl furans | Transition-metal-free, oxidation/dehydration | 53-77% | acs.org |

| Reusable Solid Acid Catalyst | 2-Methylfuran | 5,5-bis(5-methyl-2-furyl)pentan-2-one | Amberlyst® 15, ethanol/water | 80% | researchgate.net |

Stereochemical Control in Chiral Analogue Synthesis

This compound is an achiral molecule. However, the synthesis of chiral analogues through future derivatization is a critical consideration for applications in pharmaceuticals and materials science, where specific stereoisomers often exhibit desired activities. The development of methodologies for accessing substituted chiral furans is an active area of research. researchgate.net Strategies for introducing chirality can be broadly categorized into asymmetric catalysis, use of chiral auxiliaries, and chiral pool synthesis.

Asymmetric Catalysis and Organocatalysis: Asymmetric catalysis, particularly organocatalysis, provides a powerful tool for constructing chiral molecules with high enantioselectivity. researchgate.net While direct asymmetric synthesis of a chiral analogue from this compound is not reported, general methods for the stereoselective functionalization of furan derivatives are applicable. For instance, aminocatalysis can be used to activate furan derivatives, making them susceptible to stereoselective reactions. researchgate.net A notable recent achievement is the first catalytic asymmetric synthesis of furan-indole compounds that possess both axial and central chirality, accomplished through an organocatalytic asymmetric annulation. researchgate.netbohrium.com This demonstrates the high level of stereochemical control achievable for complex furan-based scaffolds. Such strategies could potentially be applied to reactions involving the cyanomethyl group or by functionalizing the furan ring to create stereocenters.

Chiral Pool Synthesis: The "chiral pool" approach utilizes readily available, enantiopure natural products, such as amino acids or carbohydrates, as starting materials. elsevierpure.comresearchgate.netuh.edu This strategy embeds chirality into the synthetic target from the outset. For the synthesis of chiral furan analogues, a carbohydrate-derived precursor could be transformed into a substituted furan ring, thereby ensuring a specific stereochemistry. This method is one of the most effective for preparing optically active compounds and has been used to synthesize a vast array of complex natural products. elsevierpure.comresearchgate.net

The creation of chiral derivatives of this compound would likely involve multistep sequences where stereochemistry is introduced at a key step. For example, an asymmetric reduction of a ketone derivative of the cyanomethyl side chain, or an enantioselective alkylation at the alpha-position to the nitrile, could be envisioned using established asymmetric synthesis protocols. nih.govresearchgate.net

Table 2: Conceptual Strategies for Stereochemical Control in Furan Derivatization

| Synthetic Strategy | Description | Potential Application for Chiral Analogue Synthesis | Key Features | Reference |

|---|---|---|---|---|

| Organocatalytic Asymmetric Synthesis | Uses small organic molecules to catalyze enantioselective reactions. | Asymmetric functionalization of the cyanomethyl side chain (e.g., Michael addition) or the furan ring. | Metal-free, high enantioselectivity (ee). | researchgate.netresearchgate.netbohrium.com |

| Chiral Pool Synthesis | Employs naturally occurring chiral molecules as starting materials. | Synthesis of the furan ring system from a chiral carbohydrate precursor. | Inherently enantiopure products. | researchgate.netelsevierpure.comresearchgate.net |

| Chemoenzymatic Kinetic Resolution | Uses enzymes to selectively react with one enantiomer of a racemic mixture. | Resolution of a racemic precursor, such as a chiral alcohol or amine derivative. | High selectivity under mild conditions. | researchgate.netresearchgate.net |

| Asymmetric Hydrogenation | Reduction of a prochiral double bond (e.g., C=C or C=O) using a chiral catalyst. | Reduction of a ketone or enamine precursor on the side chain to create a chiral center. | High turnover numbers and enantioselectivity. | researchgate.net |

Iii. Comprehensive Reactivity and Mechanistic Investigations of Methyl 5 Cyanomethyl Furan 2 Carboxylate

Electrophilic Aromatic Substitution (EAS) on the Furan (B31954) Ring

Furan is an electron-rich heterocyclic compound that readily undergoes electrophilic aromatic substitution (EAS) reactions. chemicalbook.com Its reactivity is significantly greater than that of benzene (B151609), making it susceptible to attack by electrophiles even under mild conditions. chemicalbook.compearson.com The preferred positions for electrophilic attack on the furan ring are C2 and C5, as the carbocation intermediates formed at these positions are more stabilized by resonance. chemicalbook.comquora.comquora.com

In Methyl 5-(cyanomethyl)furan-2-carboxylate, the furan ring is disubstituted at the 2- and 5-positions. The substituents, a methyl carboxylate group (-COOCH₃) and a cyanomethyl group (-CH₂CN), influence the regioselectivity of further electrophilic substitution.

The methyl carboxylate group is an electron-withdrawing group. Such groups generally deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. lumenlearning.com In the context of the furan ring, this would correspond to the C3 and C4 positions.

When both activating and deactivating groups are present on an aromatic ring, the directing effects can be either synergistic or competitive. pearson.com In this case, the methyl carboxylate at C2 deactivates the ring and directs towards C3 and C4. The influence of the cyanomethyl group at C5 is more complex. The interplay of these substituent effects dictates the ultimate position of electrophilic attack. Generally, electron-withdrawing groups make electrophilic substitution more difficult. matanginicollege.ac.in

Table 1: Predicted Directing Effects of Substituents on the Furan Ring

| Substituent | Position | Electronic Effect | Predicted Directing Position(s) |

| -COOCH₃ | C2 | Electron-withdrawing | C4 |

| -CH₂CN | C5 | Weakly deactivating | C3 |

Note: The table presents a simplified prediction. The actual regioselectivity can be influenced by reaction conditions and the specific electrophile used.

The mechanism of electrophilic aromatic substitution on furan involves the attack of an electrophile on the π-electron system of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. pearson.comnumberanalytics.com The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. quora.com

For an unsubstituted furan, attack at the C2 position is favored because the resulting sigma complex has three resonance structures, allowing for greater delocalization of the positive charge. chemicalbook.comquora.com Attack at the C3 position results in a less stable intermediate with only two resonance structures. chemicalbook.comquora.com

In the case of this compound, the presence of electron-withdrawing substituents will destabilize the carbocation intermediate, making the EAS reaction more challenging compared to unsubstituted furan. The specific intermediates for substitution at the C3 and C4 positions would be influenced by the combined inductive and resonance effects of both the methyl carboxylate and cyanomethyl groups. Elucidation of the precise mechanism and the characterization of any transient intermediates would require detailed kinetic studies and spectroscopic analysis of the reaction under various conditions.

Nucleophilic Transformations Involving the Nitrile Functionality

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of nucleophilic transformations. pressbooks.pub The carbon atom of the nitrile is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. pressbooks.publibretexts.org

Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. pressbooks.publibretexts.org

Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon. A nucleophilic attack by water, followed by tautomerization, leads to an amide intermediate. Further hydrolysis of the amide yields the corresponding carboxylic acid. libretexts.org

Base-catalyzed hydrolysis: This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon to form an imine anion. pressbooks.pub Protonation and subsequent tautomerization yield an amide, which can be further hydrolyzed to a carboxylate salt. pressbooks.pub

These reactions would convert the cyanomethyl group of this compound into a carboxymethyl or an amidomethyl group, respectively.

The nitrile group can be reduced to a primary amine or an aldehyde using various reducing agents.

Reduction to Amines: A common and effective method for reducing nitriles to primary amines is the use of lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Reduction to Aldehydes: The reduction of a nitrile to an aldehyde can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H). This reagent adds a single hydride to the nitrile, and upon aqueous workup, the intermediate imine is hydrolyzed to an aldehyde.

Applying these reduction methods to this compound would yield the corresponding aminoethyl or formylmethyl (B1220840) derivatives.

Nitriles can participate as a 2π component in cycloaddition reactions. researchgate.net Specifically, they can react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. For instance, the reaction of a nitrile with an azide (B81097) can lead to the formation of a tetrazole ring.

Furthermore, the nitrile group can be converted into a nitrile oxide, which is a 1,3-dipole. This nitrile oxide can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to generate isoxazoline (B3343090) and isoxazole (B147169) rings, respectively. Research has shown that 5-hydroxymethyl-furan-2-nitrileoxide can undergo such cycloadditions. researchgate.net A similar transformation of this compound would open pathways to a variety of heterocyclic structures.

Table 2: Summary of Nucleophilic Transformations of the Nitrile Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic acid |

| Hydrolysis (Basic) | NaOH, H₂O, heat | Carboxylate salt |

| Amidation | H₂O, H⁺ or OH⁻ (controlled) | Amide |

| Reduction to Amine | 1. LiAlH₄, 2. H₂O | Primary amine |

| Reduction to Aldehyde | 1. DIBAL-H, 2. H₂O | Aldehyde |

| [3+2] Cycloaddition | Azides, etc. | Tetrazole, etc. |

Reactivity at the Ester Group

The methyl ester group at the 2-position of the furan ring is a primary site for nucleophilic acyl substitution and reduction reactions. The electron-withdrawing nature of the furan ring, enhanced by the cyanomethyl group at the 5-position, influences the electrophilicity of the ester carbonyl carbon.

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, typically under acidic or basic catalysis. This equilibrium reaction is driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. For furan-2-carboxylates, base-catalyzed transesterification is generally efficient. The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of an alkoxide on the ester carbonyl.

| Reaction Type | Typical Catalyst | Solvent | Temperature | General Observations |

| Transesterification | NaOMe, H₂SO₄ | Corresponding Alcohol | Reflux | Equilibrium driven by excess alcohol. |

| Saponification | NaOH, KOH | Water/Alcohol mixture | Room Temp. to Reflux | Irreversible reaction, yields carboxylate salt. |

The ester group of this compound can be selectively reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent and reaction conditions.

Reduction to Aldehydes: The partial reduction of the ester to an aldehyde can be achieved using sterically hindered hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. masterorganicchemistry.comquora.com The reaction proceeds via a stable tetrahedral intermediate which, upon acidic workup, collapses to the aldehyde. adichemistry.com It is crucial to maintain low temperatures (typically -78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.comquora.com The nitrile group may also be susceptible to reduction by DIBAL-H, potentially leading to the corresponding aldehyde after hydrolysis of the intermediate imine. adichemistry.com

Reduction to Alcohols: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, 5-(cyanomethyl)furan-2-yl)methanol. libretexts.orgmasterorganicchemistry.com This reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). echemi.com The reaction is generally high-yielding. LiAlH₄ is also capable of reducing the nitrile group to a primary amine, which would lead to the formation of (5-(2-aminoethyl)furan-2-yl)methanol. masterorganicchemistry.com Therefore, chemoselectivity can be a challenge in this transformation.

| Transformation | Reagent | Solvent | Temperature | Product |

| Ester to Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene, THF, CH₂Cl₂ | -78 °C | 5-(cyanomethyl)furan-2-carbaldehyde |

| Ester to Alcohol | Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Reflux | (5-(cyanomethyl)furan-2-yl)methanol |

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.orgbyjus.com The classic Claisen condensation requires an ester with at least two α-hydrogens to act as the nucleophile after deprotonation. This compound lacks α-hydrogens and therefore cannot self-condense.

However, it can participate in a crossed Claisen condensation by acting as the electrophilic acceptor for an enolate derived from another ester that does possess α-hydrogens. organic-chemistry.orglibretexts.org For example, reaction with an ester like ethyl acetate (B1210297) in the presence of a strong, non-nucleophilic base such as sodium ethoxide would theoretically yield a β-keto ester. organic-chemistry.org The success of such a reaction depends on the relative electrophilicities of the esters and the ability to prevent self-condensation of the enolizable ester partner.

Chemistry of the Acidic Protons of the Cyanomethyl Group

The methylene (B1212753) protons of the cyanomethyl group (-CH₂CN) are significantly acidic due to the strong electron-withdrawing effect of the adjacent cyano group. This allows for the formation of a resonance-stabilized carbanion upon deprotonation with a suitable base, which can then act as a potent nucleophile in various carbon-carbon bond-forming reactions.

Alkylation: The carbanion generated from this compound can readily undergo alkylation with alkyl halides. wikipedia.org This reaction provides a straightforward method for introducing alkyl substituents at the carbon atom adjacent to the cyano group. The choice of base and reaction conditions is crucial for achieving high yields and preventing side reactions. Bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or phase-transfer catalysts are often employed. google.comrsc.org The reactivity of the alkylating agent follows the general trend for Sₙ2 reactions (methyl > primary > secondary).

Michael Addition: As a soft nucleophile, the carbanion can participate in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds. wikipedia.orgmasterorganicchemistry.com This reaction results in the formation of a 1,5-dicarbonyl compound or its analogue, providing a powerful tool for constructing more complex molecular frameworks. researchgate.netewa.pub The reaction is typically catalyzed by a base that is strong enough to deprotonate the cyanomethyl group but not so strong as to cause polymerization of the Michael acceptor. masterorganicchemistry.com

The following table presents data for analogous alkylation reactions of benzyl (B1604629) cyanide, which serves as a model for the reactivity of the cyanomethyl group.

| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl alcohol | K₂CO₃ | Ni(acac)₂ / Phen | Toluene | 140 | 95 | rsc.org |

| Benzyl alcohol | KOtBu | RuCl₂(PPh₃)(Cy₂NNN) | Toluene | 140 | 99 | researchgate.net |

| n-Propyl bromide | KOH (aq) | TBAB | None (Ultrasonic) | 50 | >95 (conversion) | researchgate.net |

Data for analogous reactions of benzyl cyanide.

The active methylene group of this compound is a suitable substrate for the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, catalyzed by a weak base such as piperidine (B6355638) or ammonium (B1175870) acetate, to form a new carbon-carbon double bond. sigmaaldrich.comorganicreactions.org The initial adduct typically undergoes spontaneous dehydration to yield an α,β-unsaturated dinitrile or a related derivative. wikipedia.org This reaction is a versatile method for synthesizing substituted alkenes.

The following table provides examples of Knoevenagel condensations between heteroarylacetonitriles and aldehydes, illustrating the expected reactivity.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Ammonium acetate | None (Ultrasonic) | Room Temp. | 95 | bhu.ac.in |

| 5-Hydroxymethylfurfural | Ethyl cyanoacetate | Biogenic Carbonates | None | 100 °C | 87 | mdpi.com |

| Benzaldehyde Derivatives | Malononitrile | Amino-functionalized MOF | Ethanol (B145695) | Room Temp. | 95-99 | nih.gov |

Data for analogous Knoevenagel condensation reactions.

Cycloaddition Reactions Involving the Furan Diene System.

The participation of the furan core of this compound in cycloaddition reactions is governed by frontier molecular orbital (FMO) theory. The electron-withdrawing nature of the ester and cyanomethyl substituents lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the furan diene system. This has profound implications for its reactivity towards different types of dienophiles.

In a normal-demand Diels-Alder reaction, the primary orbital interaction is between the HOMO of the diene and the LUMO of the dienophile. For an efficient reaction to occur, the energy gap between these two orbitals should be small. Since this compound has a low-energy HOMO due to its electron-withdrawing substituents, its reactivity towards electron-deficient dienophiles (which have low-energy LUMOs) is expected to be significantly diminished. rsc.orgrsc.org Computational studies on substituted furans have consistently shown that the presence of electron-withdrawing groups increases the activation energy barrier for the reaction, making it less favorable. rsc.orgnih.gov

While no specific experimental data for the Diels-Alder reaction of this compound with electron-deficient dienophiles are available in the surveyed literature, the reactivity can be inferred from studies on analogous electron-poor furan derivatives. For instance, furan derivatives bearing formyl or carboxyl groups, which are also electron-withdrawing, exhibit low reactivity in Diels-Alder reactions. rsc.org However, reactions with highly reactive dienophiles, such as maleimides, can sometimes proceed, particularly under forcing conditions or with the use of catalysts. mdpi.com It has also been demonstrated that conducting these reactions in an aqueous medium can enhance the reaction rate for some electron-poor furans. tudelft.nl

The table below illustrates the typical conditions and outcomes for Diels-Alder reactions of furan derivatives with electron-withdrawing substituents, which can serve as a predictive model for the reactivity of this compound.

| Furan Diene (Analogue) | Dienophile | Reaction Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Diformylfuran | N-Ethylmaleimide | Water, 60°C | Exo- and Endo-Adducts (geminal diols) | Trace amounts | tudelft.nl |

| Methyl 2-furoate | N-Phenylmaleimide | Neat, 100°C | Exo-Adduct | Moderate | mdpi.com |

| 2-Furoic acid | N-Methylmaleimide | Water, NaOH, 50°C | Exo-Adduct | Good | rsc.org |

The reduced electron density of the furan ring in this compound makes it an excellent candidate for inverse electron-demand Diels-Alder (IEDDA) reactions. In this type of cycloaddition, the dominant orbital interaction is between the LUMO of the diene and the HOMO of the dienophile. An electron-poor diene, such as the title compound, possesses a low-energy LUMO, which leads to a smaller energy gap with the high-energy HOMO of an electron-rich dienophile. This results in a more favorable reaction profile compared to the normal-demand Diels-Alder reaction.

Electron-rich dienophiles suitable for IEDDA reactions include vinyl ethers, enamines, and certain strained alkenes. The reaction typically proceeds with high regioselectivity and can be a powerful tool for the synthesis of complex heterocyclic systems. Although direct experimental evidence for the IEDDA reactivity of this compound is not documented in the reviewed literature, its electronic properties strongly suggest that this would be its preferred mode of cycloaddition.

The following table provides examples of IEDDA reactions with other electron-deficient heterocyclic dienes, illustrating the potential reactivity of this compound in similar transformations.

| Electron-Poor Diene | Electron-Rich Dienophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,2,4,5-Tetrazine derivatives | Strained Alkenes (e.g., norbornene) | Room Temperature | Dihydropyridazine derivative (after N2 extrusion) | General IEDDA knowledge |

| Electron-deficient pyrazoles | Enamines | Acid catalysis may be required | Fused heterocyclic system | General IEDDA knowledge |

| Nitro-substituted furans | Danishefsky's diene | Thermal conditions | Cycloadduct | Analogous reactivity principles |

Iv. Synthesis and Exploration of Novel Derivatives and Analogues of Methyl 5 Cyanomethyl Furan 2 Carboxylate

Design and Synthesis of Furan-Fused Heterocyclic Systems

The construction of fused heterocyclic systems is a cornerstone of modern synthetic chemistry, often leading to compounds with unique three-dimensional structures and properties. While direct examples starting from Methyl 5-(cyanomethyl)furan-2-carboxylate are not extensively documented, established synthetic routes for analogous furan-fused systems provide a clear blueprint for potential transformations.

One prominent area of exploration is the synthesis of furopyridines , which are recognized isosteres of biologically significant scaffolds like azaindoles. Methodologies for constructing the furo[2,3-b]pyridine (B1315467) core, for instance, often involve the cyclization of appropriately functionalized furan (B31954) precursors. A potential synthetic pathway could involve the chemical modification of the cyanomethyl and ester groups of this compound to introduce functionalities amenable to cyclization, thereby forming the fused pyridine (B92270) ring.

Furthermore, tandem cyclization reactions have proven effective in building complex fused systems. For example, the reaction of methyl 2-[(cyanophenoxy)methyl]-3-furoates with a strong base leads to the formation of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, a novel heterocyclic system. This strategy highlights the potential for intramolecular cyclizations involving nitrile groups on furan rings to yield intricate polycyclic structures. Intramolecular cycloadditions involving nitrile imides with the furan ring have also been employed to construct novel difuro[3,2-c;3,4-d]pyrazole skeletons.

Preparation of Polyfunctionalized Furan Derivatives via Sequential Transformations

The sequential introduction of various functional groups onto the furan nucleus of this compound is a key strategy for generating a library of novel derivatives. This approach allows for precise control over the substitution pattern and the chemical nature of the resulting molecules.

While specific literature on the polyfunctionalization of this compound is limited, general methods for the synthesis of polysubstituted furans are well-established and applicable. Transition metal-catalyzed reactions, such as metalloradical cyclizations of alkynes with α-diazocarbonyls, offer a direct route to highly functionalized furan structures. Another approach involves a two-step protocol starting from β-nitroenones and active methylene (B1212753) compounds, which allows for the introduction of a variety of substituents, including ketone, ester, nitrile, and sulfone groups, under mild conditions.

Furthermore, the inherent reactivity of the furan ring can be exploited. Electrophilic substitution reactions, such as halogenation or nitration, could potentially be directed to the C3 and C4 positions of the furan ring, although the presence of the existing substituents would influence the regioselectivity. Subsequent metal-catalyzed cross-coupling reactions on these halogenated intermediates would then allow for the introduction of a wide range of carbon and heteroatom-based substituents.

Elaboration of the Cyanomethyl Side Chain for Diverse Functionalities

The cyanomethyl group serves as a versatile chemical handle that can be transformed into a variety of other functional groups, significantly expanding the molecular diversity of accessible derivatives.

A primary transformation is the conversion of the nitrile to a tetrazole ring . This is a common strategy in medicinal chemistry, as the tetrazole moiety can act as a bioisostere for a carboxylic acid group. The [2+3] cycloaddition of an azide (B81097), often using reagents like sodium azide with a Lewis acid catalyst, is a standard method for this conversion.

The nitrile group can also undergo hydrolysis to yield the corresponding carboxylic acid derivative, 5-(carboxymethyl)furan-2-carboxylic acid, or its methyl ester. This transformation introduces a new acidic center into the molecule, which can be further derivatized.

Conversely, reduction of the cyanomethyl group can afford the corresponding aminoethyl derivative, Methyl 5-(2-aminoethyl)furan-2-carboxylate. This introduces a basic nitrogen atom, opening up avenues for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles. Efficient and chemoselective reduction of α,β-unsaturated dinitriles possessing furan rings has been achieved using 2-phenylbenzimidazoline, suggesting a potential method for this transformation while preserving the furan ring's integrity.

Finally, the cyanomethyl group can participate in cycloaddition reactions . For instance, 5-hydroxymethyl-furan-2-nitrileoxide has been shown to undergo [3+2] cycloadditions with alkenes to form 3-(2-furanyl)-4,5-dihydroisoxazole ring systems. This demonstrates the potential for the cyanomethyl group, after conversion to a nitrile oxide, to be a building block for new heterocyclic rings.

| Starting Material | Reagents/Conditions | Product Functional Group | Potential Derivative Class |

| This compound | NaN3, Lewis Acid | Tetrazole | Tetrazolyl-furan derivatives |

| This compound | Acid or Base Hydrolysis | Carboxylic Acid | Furan acetic acid derivatives |

| This compound | Reducing Agent (e.g., 2-phenylbenzimidazoline) | Amine | Aminoethyl-furan derivatives |

| This compound | Oxidation to Nitrile Oxide, then Alkene | Dihydroisoxazole | Isoxazolyl-furan derivatives |

| This table presents potential transformations based on established chemical reactions of the cyanomethyl group. |

Ester Group Diversification and Impact on Reactivity Profiles

The methyl ester at the C2 position of the furan ring provides another site for chemical modification, primarily through transesterification or hydrolysis followed by re-esterification. The nature of the ester group can influence the molecule's physical properties, such as solubility and lipophilicity, and can also modulate its chemical reactivity.

A variety of esters of furan-2-carboxylic acids, including ethyl and t-butyl esters, have been prepared from the corresponding carboxylic acids. This suggests that hydrolysis of this compound to the corresponding carboxylic acid, followed by esterification with different alcohols (e.g., ethanol (B145695), propanol, benzyl (B1604629) alcohol), would be a straightforward method to diversify this position.

| Ester Group | Potential Synthesis Method | Expected Impact on Properties |

| Ethyl Ester | Transesterification with ethanol or hydrolysis followed by esterification | Increased lipophilicity compared to methyl ester |

| Propyl/Butyl Ester | Transesterification or hydrolysis/esterification | Further increased lipophilicity |

| Benzyl Ester | Transesterification or hydrolysis/esterification | Increased aromatic character and lipophilicity |

| t-Butyl Ester | Transesterification or hydrolysis/esterification | Increased steric bulk near the C2 position |

| This table outlines potential ester diversifications and their anticipated effects. |

Structure-Reactivity Relationship Studies of Synthesized Analogues

A systematic investigation into the structure-reactivity relationships (SRR) of analogues derived from this compound is crucial for understanding how structural modifications influence their chemical behavior. While specific SRR studies on this particular family of compounds are not extensively reported, principles from related furan derivatives can provide valuable insights.

The reactivity of the furan ring itself is a key area of study. The electron-donating nature of the furan oxygen generally directs electrophilic substitution to the C5 position. However, in this compound, this position is already substituted. Therefore, electrophilic attack would be expected to occur at the C3 or C4 positions, with the regioselectivity being influenced by the electronic effects of both the cyanomethyl and the ester groups. The ester group at C2 is electron-withdrawing, which would deactivate the ring towards electrophilic attack, particularly at the C3 position. The cyanomethyl group at C5 is also electron-withdrawing, further deactivating the ring.

The reactivity of the cyanomethyl group is also of interest. The acidity of the methylene protons is influenced by the electron-withdrawing nature of both the nitrile group and the furan-2-carboxylate (B1237412) system. Modifications to the ester group or the introduction of additional substituents on the furan ring would be expected to modulate this acidity, thereby affecting its reactivity in base-catalyzed reactions.

By synthesizing a library of analogues with systematic variations in the ester group, the cyanomethyl side chain, and the substitution pattern on the furan ring, future studies could quantitatively assess these structure-reactivity relationships. For example, kinetic studies of electrophilic aromatic substitution or measurements of the pKa of the methylene protons in the cyanomethyl group across a series of analogues would provide valuable data for understanding and predicting the chemical behavior of this versatile class of compounds.

V. Computational and Theoretical Chemistry Studies of Methyl 5 Cyanomethyl Furan 2 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic characteristics that govern a molecule's behavior. Methods such as Density Functional Theory (DFT) are commonly employed to determine electronic structure, from which various reactivity descriptors can be derived.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. acadpubl.eu A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu

For Methyl 5-(cyanomethyl)furan-2-carboxylate, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, which can donate π-electrons. The LUMO, conversely, is likely distributed over the electron-withdrawing carboxylate and cyanomethyl groups, as well as the furan ring. This distribution makes the ring susceptible to electrophilic attack and the substituent groups potential sites for nucleophilic interaction.

Table 1: Illustrative Frontier Molecular Orbital Energies for Furan Derivatives This table presents typical, hypothetical values for furan derivatives calculated using DFT methods to illustrate the concept.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating, primarily on the furan ring |

| LUMO | -1.8 | Electron-accepting, influenced by substituents |

| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other species. researchgate.net The MEP map displays regions of varying electron density, typically using a color spectrum where red indicates electron-rich areas (negative potential) and blue indicates electron-poor areas (positive potential). researchgate.net

In an MEP map of this compound, the most electron-rich (red) regions would be expected around the oxygen atoms of the carboxylate group and the nitrogen atom of the cyano group, making them likely sites for electrophilic attack or hydrogen bonding. researchgate.net The hydrogen atoms of the methyl and methylene (B1212753) groups, along with the area around the furan ring protons, would exhibit a more positive potential (blue), indicating susceptibility to nucleophilic attack. researchgate.net This detailed charge landscape is crucial for understanding intermolecular interactions and predicting reactive sites. researchgate.net

Aromaticity is a key property that influences the stability and reactivity of cyclic compounds. While furan is a five-membered heterocycle with a 6-π electron system, its aromaticity is considerably lower than that of benzene (B151609). rsc.org This is due to the high electronegativity of the oxygen atom, which holds its lone pair electrons more tightly, resulting in less efficient delocalization into the π-system. chemrxiv.org

Various computational indices are used to quantify aromaticity, including the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov NICS values are calculated at the center of the ring; negative values typically indicate aromaticity. HOMA values are based on bond length uniformity, with a value of 1 indicating a fully aromatic system like benzene. nih.gov Studies consistently show that the aromaticity of five-membered heterocycles decreases in the order: thiophene (B33073) > pyrrole (B145914) > selenophene (B38918) > furan. rsc.orgchemrxiv.org

Table 2: Comparison of Aromaticity Indices for Selected Heterocycles Values are representative and sourced from comparative computational studies.

| Compound | Aromaticity Index (e.g., HOMA) | Relative Aromaticity |

|---|---|---|

| Benzene | ~1.00 | Highly Aromatic |

| Thiophene | ~0.75 | Aromatic |

| Pyrrole | ~0.59 | Moderately Aromatic |

| Furan | ~0.46 | Weakly Aromatic |

Computational Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry allows for the dynamic simulation of chemical reactions, providing detailed information on reaction pathways, intermediate structures, and the energies involved.

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate that separates reactants from products. Computational methods are essential for locating these fleeting structures and calculating the activation energy (energy barrier), which determines the reaction rate.

For this compound, a key transformation could be an electrophilic aromatic substitution on the furan ring. Theoretical modeling would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and potential products.

Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation: Confirming the located TS by ensuring it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Barrier Calculation: Determining the energy difference between the TS and the reactants.

These calculations would reveal which positions on the furan ring are most susceptible to substitution and provide quantitative data on the reaction's feasibility and kinetics.

Many chemical reactions can yield multiple products. Computational modeling is highly effective at predicting which isomer (regioselectivity) or stereoisomer (stereoselectivity) will be the major product. This prediction is typically achieved by comparing the activation energies of the different reaction pathways leading to the various possible products. acs.org The pathway with the lowest energy barrier is kinetically favored and will correspond to the major product.

In the case of this compound, the two substituents significantly influence the regioselectivity of further reactions. For example, in an electrophilic substitution, the electron-donating effect of the furan oxygen directs incoming electrophiles to the C3 and C4 positions. However, the electron-withdrawing nature of the carboxylate and cyanomethyl groups deactivates the ring. By calculating the energy barriers for attack at the C3 versus the C4 position, computational models can precisely predict the preferred site of reaction, providing guidance for synthetic planning.

Conformational Analysis and Intermolecular Interactions

Conformational analysis of "this compound" involves identifying the molecule's stable three-dimensional structures and the energy barriers for conversion between them. The flexibility of the molecule primarily arises from the rotation around the single bonds connecting the furan ring to the cyanomethyl and methyl carboxylate groups.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the molecule. For furan derivatives, the orientation of substituents relative to the furan ring is a key determinant of conformational stability. For instance, studies on 2-formylfuran and 3-formylfuran have shown that the trans conformation is generally more stable than the cis conformation, with rotational barriers that can be computationally predicted. researchgate.net A similar approach for "this compound" would involve calculating the energy as a function of the dihedral angles between the substituents and the furan ring to identify the most stable conformers and the transition states connecting them.

Intermolecular interactions are crucial for understanding the solid-state structure and bulk properties of the compound. These interactions can be effectively studied using techniques like Hirshfeld surface analysis, which provides a visual and quantitative description of the contacts between molecules in a crystal lattice. nih.govnih.govmdpi.com For "this compound," the primary intermolecular interactions would likely include:

Hydrogen Bonds: Although the molecule does not have strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds could play a role in the crystal packing.

π-π Stacking: The aromatic furan ring can participate in stacking interactions with neighboring rings, which is a common feature in the crystal structures of aromatic compounds.

The strength and nature of these interactions can be quantified by calculating interaction energies between molecular pairs within the crystal structure. These calculations help in understanding the forces that govern the self-assembly of the molecules into a crystalline solid.

Below is a hypothetical data table summarizing the types of intermolecular contacts that could be identified for "this compound" using Hirshfeld surface analysis, based on studies of similar molecules.

| Interaction Type | Description | Potential Significance in Crystal Packing |

| C-H···O | Weak hydrogen bonds involving hydrogen atoms and the oxygen atoms of the carboxylate group or the furan ring. | Directional interactions influencing packing |

| C-H···N | Weak hydrogen bonds between hydrogen atoms and the nitrogen atom of the cyano group. | Contribute to the formation of supramolecular networks |

| π-π Stacking | Interactions between the electron clouds of adjacent furan rings. | Important for stabilizing layered structures |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Major contribution to the overall lattice energy |

Virtual Screening for Reaction Promoters and Inhibitors

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to have a desired biological activity or, in this context, to act as promoters (catalysts) or inhibitors for a specific chemical reaction involving "this compound."

For Reaction Promoters (Catalysts):

If "this compound" is a reactant in a synthetic pathway, virtual screening could be employed to identify potential catalysts that lower the activation energy of the reaction. The process would typically involve:

Defining the Reaction Mechanism: A plausible reaction mechanism is first proposed, and the structures of the transition states are calculated using quantum mechanics.

Pharmacophore Modeling: A pharmacophore model is developed based on the geometric and electronic features of the transition state. This model represents the essential features a catalyst must have to stabilize the transition state.

Database Screening: A database of potential catalysts is then screened to find molecules that fit the pharmacophore model.

Molecular Docking and Scoring: The top candidates from the screening are then "docked" into the transition state structure to predict their binding affinity and catalytic activity.

For example, in the synthesis of related furan compounds, catalysts are often used to improve yield and selectivity. rsc.org Virtual screening could accelerate the discovery of novel and more efficient catalysts for reactions involving "this compound."

For Reaction Inhibitors:

If "this compound" were involved in an undesirable reaction, virtual screening could be used to find inhibitors. This is more common in the context of biological systems where the compound might be a substrate for an enzyme. The process is similar to finding promoters but focuses on identifying molecules that bind strongly to the reactant or a key intermediate, preventing it from proceeding along the reaction pathway.

The following table outlines a hypothetical workflow for a virtual screening campaign to identify a promoter for a reaction involving "this compound."

| Step | Methodology | Objective |

| 1. Reaction Profiling | Quantum mechanical calculations (e.g., DFT) to determine the reaction pathway and transition state structure. | Understand the energy profile of the uncatalyzed reaction and identify the rate-limiting step. |

| 2. Catalyst Design | Development of a pharmacophore model based on the transition state's geometry and electronic properties. | Create a template of the ideal catalyst's features for stabilizing the transition state. |

| 3. Virtual Library Screen | High-throughput screening of a large database of compounds against the pharmacophore model. | Identify a smaller subset of candidate molecules that are likely to have catalytic activity. |

| 4. Docking and Scoring | Molecular docking simulations to predict the binding mode and affinity of the candidate catalysts to the transition state. | Rank the candidate catalysts based on their predicted ability to lower the reaction's activation energy. |

| 5. Experimental Validation | Synthesis and experimental testing of the top-ranked candidates to confirm their catalytic activity. | Validate the computational predictions and identify an effective catalyst. |

Vi. Utility of Methyl 5 Cyanomethyl Furan 2 Carboxylate As a Building Block in Organic Synthesis

Precursor in the Total Synthesis of Complex Furan-Containing Organic Molecules.

There is a lack of specific examples in the scientific literature detailing the use of Methyl 5-(cyanomethyl)furan-2-carboxylate as a direct precursor in the total synthesis of complex, naturally occurring furan-containing molecules. While many furan (B31954) derivatives are pivotal in the synthesis of natural products, the role of this specific cyanomethylated ester has not been highlighted in published synthetic routes. mdpi.comresearchgate.net

Strategic Component in Multicomponent Reactions (MCRs) for Molecular Diversity.

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step, and furan derivatives are often employed in these reactions to generate molecular diversity. tubitak.gov.trnih.gov However, specific MCRs that strategically incorporate this compound to create diverse molecular libraries are not described in the available literature. The development of new MCRs often focuses on readily available starting materials, and it is possible that this particular compound has not yet been explored in this context. researchgate.net

Development of Efficient Routes to Novel Heterocyclic Architectures.

The cyanomethyl group and the ester functionality on the furan ring of this compound present opportunities for cyclization reactions to form novel heterocyclic architectures. The nitrile group, for instance, is a versatile functional group that can participate in the formation of various nitrogen-containing heterocycles. scirp.org Despite this potential, there are no specific, documented synthetic routes that utilize this compound for the efficient development of new heterocyclic systems.

Application in the Synthesis of Scaffolds for Materials Science Research.

Furan-based compounds are of growing interest in materials science, particularly for the development of sustainable polymers and organic electronic materials. umw.edu.pl The bifunctional nature of furan derivatives allows them to be used as monomers in polymerization reactions. ijsrst.com While there is potential for this compound to be used in the synthesis of novel polymeric materials or functional organic scaffolds, there is a lack of published research demonstrating its application in this field.

Vii. Concluding Remarks and Future Research Perspectives

Summary of Key Findings and Current Knowledge Gaps

Current knowledge is primarily centered on its synthesis, often as part of larger synthetic sequences targeting more complex molecules. The reactivity of the furan (B31954) ring, the ester, and the nitrile group can be predicted from established principles of organic chemistry. However, significant gaps in our understanding of Methyl 5-(cyanomethyl)furan-2-carboxylate remain.

Current Knowledge Gaps:

Detailed Mechanistic Studies: There is a lack of in-depth mechanistic studies concerning the synthesis and reactions of this specific compound. Understanding the precise reaction pathways, intermediates, and transition states would enable the optimization of existing synthetic routes and the development of new, more efficient methodologies.

Exploration of Reactivity: The interplay between the three functional groups (furan ring, ester, and nitrile) has not been systematically investigated. Research into the chemoselective transformation of one functional group in the presence of the others is needed to fully exploit the synthetic potential of this molecule.

Physicochemical Properties: Comprehensive data on the physicochemical properties of this compound, such as its solubility, stability under various conditions, and spectroscopic characteristics, are not readily available. nih.gov

Biological Activity: While furan derivatives are known to exhibit a wide range of biological activities, the specific biological profile of this compound remains largely unexplored. researchgate.net

Identification of Emerging Methodologies for Synthetic and Mechanistic Elucidation

Advances in synthetic organic chemistry offer promising new avenues for the synthesis and study of this compound. The development of novel catalytic systems and reaction conditions is crucial for improving the efficiency, selectivity, and sustainability of its production.

Emerging Synthetic Methodologies:

| Methodology | Description | Potential Application for this compound |

| Flow Chemistry | Performing reactions in a continuous flow system rather than in a batch reactor. This allows for better control over reaction parameters, improved safety, and easier scalability. numberanalytics.com | Development of a continuous-flow process for the synthesis of the target compound, potentially leading to higher yields and purity. numberanalytics.com |

| Photoredox Catalysis | Using visible light to initiate single-electron transfer processes, enabling novel bond formations under mild conditions. | Exploration of light-mediated pathways for the introduction of the cyanomethyl group onto a furan-2-carboxylate (B1237412) scaffold. |

| Enzymatic Synthesis | Utilizing enzymes as catalysts to perform chemical transformations with high selectivity and under environmentally benign conditions. | Investigation of enzymatic approaches for the synthesis or modification of the compound, potentially offering high enantioselectivity. |

| C-H Functionalization | The direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized starting materials. rsc.org | Direct C-H cyanomethylation of methyl furan-2-carboxylate as a more atom-economical synthetic route. rsc.org |

For mechanistic elucidation, the application of advanced computational and analytical techniques will be invaluable. In situ spectroscopic monitoring of reactions can provide real-time information on the formation of intermediates and byproducts. Furthermore, density functional theory (DFT) calculations can be employed to model reaction pathways and predict the stability of various species, offering insights that are often difficult to obtain experimentally.

Broader Implications for Furan Chemistry, Heterocyclic Synthesis, and Organic Transformations

The study of this compound has implications that extend beyond the compound itself, contributing to the broader fields of furan chemistry, heterocyclic synthesis, and organic transformations.

Furan Chemistry: As a disubstituted furan, this compound serves as a valuable building block for the synthesis of more complex furan-containing molecules. numberanalytics.com Research into its reactivity will contribute to a more comprehensive understanding of the chemical behavior of substituted furans, particularly the influence of electron-withdrawing and activating groups on the furan ring's aromaticity and reactivity. numberanalytics.com

Heterocyclic Synthesis: The development of synthetic routes to this compound can inspire new strategies for the synthesis of other substituted heterocycles. mdpi.comrsc.orgnumberanalytics.com The methodologies developed for its synthesis could be adapted for the preparation of a wide range of other five-membered heterocyclic compounds with diverse substitution patterns. mdpi.comrsc.orgnumberanalytics.com

Organic Transformations: The unique combination of functional groups in this compound makes it an interesting substrate for exploring novel organic transformations. For instance, the furan ring can participate in cycloaddition reactions, while the nitrile and ester groups can be converted into a variety of other functionalities. This provides a platform for the discovery and development of new synthetic methods with broad applicability in organic synthesis.

Q & A

What are the established synthetic routes for Methyl 5-(cyanomethyl)furan-2-carboxylate, and what key reaction conditions optimize yield?

Level: Basic

Answer:

Synthesis typically involves nucleophilic substitution or esterification. For example, analogous furan-2-carboxylate esters are synthesized by reacting a chloromethyl-substituted furan precursor (e.g., ethyl 5-(chloromethyl)furan-2-carboxylate) with a cyanide source (e.g., NaCN or KCN) in polar aprotic solvents like DMF or DMSO. Reaction conditions often include a base (e.g., K₂CO₃) to deprotonate intermediates and temperatures of 60–80°C for 5–12 hours . Purification via column chromatography with gradients of ethyl acetate/hexane is common to isolate the product.

How does the cyanomethyl substituent influence the reactivity of this compound in nucleophilic or electrophilic reactions?

Level: Advanced

Answer:

The cyanomethyl group (-CH₂CN) introduces both steric and electronic effects. The electron-withdrawing nitrile group increases the acidity of adjacent protons, facilitating deprotonation for further functionalization (e.g., alkylation). However, steric hindrance from the methylene bridge may reduce reactivity in bulky electrophilic reagents. Computational studies (e.g., DFT) or kinetic experiments comparing derivatives (e.g., methyl 5-(hydroxymethyl)furan-2-carboxylate) can quantify these effects .

What analytical methods are most effective for characterizing this compound and verifying purity?

Level: Basic

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structure via characteristic shifts (e.g., furan ring protons at δ 6.2–7.5 ppm, nitrile carbon at ~δ 115 ppm).

- HPLC-MS: Reversed-phase HPLC with C18 columns and MS detection (ESI+) validates purity and molecular weight.

- FT-IR: Peaks at ~2250 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (ester C=O) confirm functional groups .

What biological activity has been reported for structurally similar furan-2-carboxylate derivatives, and how might this compound be explored in this context?

Level: Advanced

Answer:

Analogues like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid exhibit antimicrobial and anti-inflammatory activity . The nitrile group in this compound may enhance binding to cysteine proteases or metalloenzymes. Researchers could design enzyme inhibition assays (e.g., against SARS-CoV-2 Mpro or MMPs) and compare IC₅₀ values with control compounds lacking the nitrile group. Toxicity screening in cell lines (e.g., HEK293) is recommended prior to in vivo studies .

How do oxidative conditions affect the stability of this compound, and what degradation products are expected?

Level: Advanced

Answer:

Under oxidative conditions (e.g., H₂O₂, O₂ with Au nanoparticles), the cyanomethyl group may oxidize to a carbonyl, forming methyl 5-(oxoethyl)furan-2-carboxylate. Alternatively, the furan ring could undergo ring-opening to form dicarboxylic acids. LC-MS monitoring of time-course reactions and isotopic labeling (e.g., ¹⁸O₂) can elucidate pathways . Stability studies in buffers (pH 4–9) at 25–40°C are critical for storage recommendations.

How does this compound compare to methyl 5-(hydroxymethyl)furan-2-carboxylate in terms of synthetic utility and physicochemical properties?

Level: Advanced

Answer:

- Reactivity: The nitrile group offers versatile transformations (e.g., hydrolysis to carboxylic acids, reduction to amines), whereas the hydroxymethyl group is limited to esterification or oxidation.

- Lipophilicity: Calculated logP values (e.g., using ChemAxon) for the cyanomethyl derivative are higher (~1.8 vs. ~0.5), impacting membrane permeability in biological assays.

- Thermal Stability: TGA/DSC analysis shows the nitrile derivative decomposes at ~200°C, compared to ~180°C for the hydroxymethyl analogue .

What computational tools are recommended for predicting the reactivity or binding modes of this compound?

Level: Advanced

Answer:

- Molecular Docking (AutoDock Vina, Schrödinger): Predict interactions with target proteins using crystal structures from the PDB.

- DFT Calculations (Gaussian, ORCA): Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.

- MD Simulations (GROMACS): Study stability in solvated systems or protein-ligand complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.